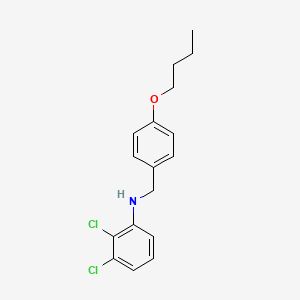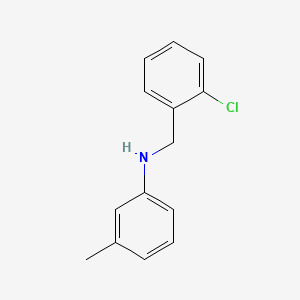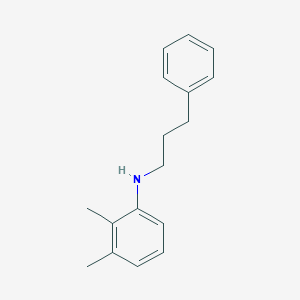
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (4-BPA) is a synthetic organic compound that is used in a variety of applications. It is a derivative of aniline, a compound that is widely used in the manufacture of dyes, drugs, and other products. 4-BPA has been found to have a wide range of uses, from being used as a solvent to being used in the synthesis of a variety of compounds. In addition, 4-BPA has been found to have a number of biomedical and scientific applications.
Applications De Recherche Scientifique
Genotoxic Activities of Aniline and its Metabolites
A comprehensive study by Bomhard and Herbold (2005) explored the genotoxic potential of aniline and its metabolites, addressing whether these compounds contribute to the occurrence of spleen tumors in rats. The study involved a broad range of genetic endpoints and concluded that while there is evidence of clastogenic activity at high toxic doses, there is little indication of aniline or its major metabolites inducing gene mutations or causing DNA damage. The carcinogenic effects in the rat spleen are suggested to result from chronic high-dose damage of the blood leading to oxidative stress, rather than a primary genotoxic basis (Bomhard & Herbold, 2005).
Antioxidant Activity
Analytical Methods in Determining Antioxidant Activity
Munteanu and Apetrei (2021) provided a critical overview of the most important tests used to determine antioxidant activity, detailing the detection mechanisms, applicability, advantages, and disadvantages of various assays. This study is crucial for understanding the antioxidant properties and potential applications of compounds, including N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (Munteanu & Apetrei, 2021).
Chemical Properties and Synthesis
Spectroscopic and Structural Properties of Novel Substituted Compounds
Issac and Tierney (1996) presented a study on the formation of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, from the reaction of chloral with substituted anilines. The study provided insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations, offering a deeper understanding of the chemical properties and potential applications of similar aniline derivatives (Issac & Tierney, 1996).
Environmental Applications
Treatment of Organic Pollutants
Husain and Husain (2007) discussed the use of enzymes and redox mediators in the remediation of organic pollutants, highlighting the enhanced efficiency and range of substrate degradation in the presence of these mediators. This enzymatic approach sheds light on the potential environmental applications of N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline in the treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Elimination of Aniline Derivatives from Wastewater
Chaturvedi and Katoch (2020) investigated various remedial technologies for eliminating aniline and its derivatives from wastewater, emphasizing the significance of advanced oxidation processes (AOPs) as cost-effective and efficient solutions. This research is relevant in understanding the environmental impact and treatment methods for compounds related to N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (Chaturvedi & Katoch, 2020).
Propriétés
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2-(3-phenylpropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-2-3-19-28-24-17-15-23(16-18-24)21-27-25-13-7-8-14-26(25)29-20-9-12-22-10-5-4-6-11-22/h4-8,10-11,13-18,27H,2-3,9,12,19-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQBNCSWDZCFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)


![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)


![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)

![N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385443.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)